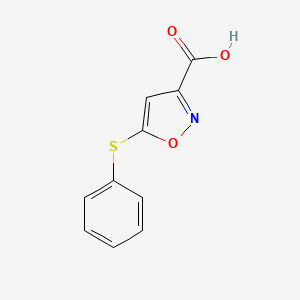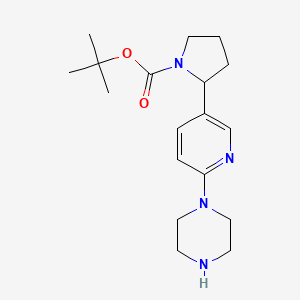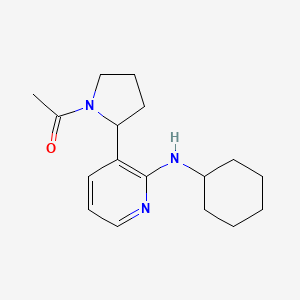
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclohexylamino group
Preparation Methods
The synthesis of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, while the cyclohexylamino group can enhance the compound’s affinity and specificity .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine and pyridine rings, such as pyrrolizines and pyrrolidine-2-one derivatives . These compounds share some structural features but differ in their specific functional groups and biological activities. The uniqueness of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone lies in its combination of these rings with a cyclohexylamino group, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13(21)20-12-6-10-16(20)15-9-5-11-18-17(15)19-14-7-3-2-4-8-14/h5,9,11,14,16H,2-4,6-8,10,12H2,1H3,(H,18,19) |
InChI Key |
GCNASWILRRCXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


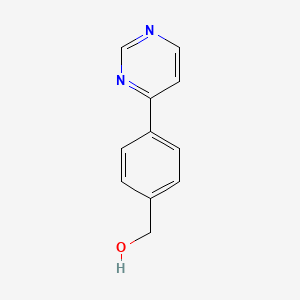

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
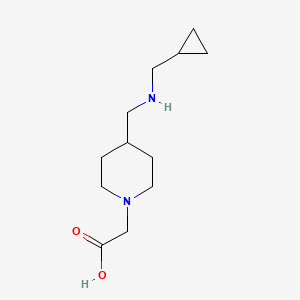
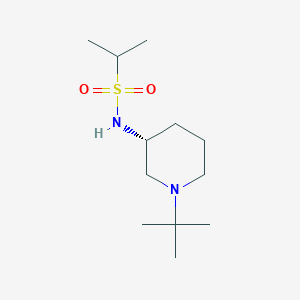
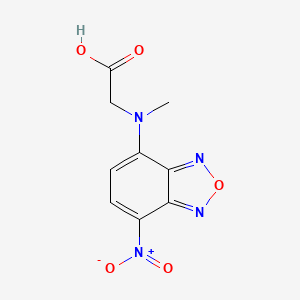

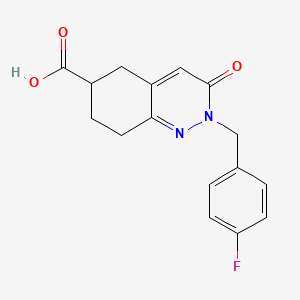



![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
